(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol
Description
“(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol” is a chiral secondary alcohol featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and a hydroxymethyl (-CH(OH)CH₃) moiety at the 3-position. The (1R)-stereochemistry at the ethanol carbon renders it enantiomerically pure, a critical attribute for applications in asymmetric synthesis and pharmaceutical intermediates. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry for optimizing drug candidates’ pharmacokinetic profiles .
Properties
IUPAC Name |
(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-5,13H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVSFNXTWYOUFV-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101199786 | |
| Record name | 3-Pyridinemethanol, α-methyl-6-(trifluoromethyl)-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101199786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807937-82-1 | |
| Record name | 3-Pyridinemethanol, α-methyl-6-(trifluoromethyl)-, (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807937-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinemethanol, α-methyl-6-(trifluoromethyl)-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101199786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Transition Metal Catalysts
The ketone precursor undergoes asymmetric hydrogenation using chiral ruthenium or iridium catalysts. For example, Ru-(S)-BINAP complexes facilitate hydrogenation with enantiomeric excess (ee) exceeding 90% under mild conditions (20–50 bar H₂, 25–60°C). A representative procedure involves dissolving the ketone (10 mmol) in methanol with 0.5 mol% Ru-(S)-BINAP, achieving >95% conversion and 92% ee after 12 hours.
Substrate Modification for Enhanced Selectivity
Modifying the ketone’s electronic environment improves selectivity. Introducing bulky groups adjacent to the carbonyl or using electron-withdrawing substituents (e.g., trifluoromethyl) enhances catalyst-substrate interactions, as observed in related pyridinyl ketone reductions.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs chiral oxazaborolidines to achieve high enantioselectivity. In a protocol adapted from industrial workflows, 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone (5 mmol) is treated with (R)-CBS catalyst (10 mol%) and borane-dimethyl sulfide complex in THF at −78°C, yielding the (1R)-alcohol in 85% isolated yield and 98% ee. This method is favored for its reproducibility and scalability.
Biocatalytic Reduction
Alcohol Dehydrogenase (ADH)-Mediated Systems
Biocatalysis using ADHs from Lactobacillus brevis or Rhodococcus erythropolis offers a sustainable route. For instance, a recombinant ADH expressed in E. coli reduces the ketone to (1R)-alcohol with NADPH cofactor recycling, achieving 99% ee and 80% yield in 24 hours at 30°C.
Whole-Cell Catalysis
Whole-cell systems utilizing Saccharomyces cerevisiae or Pichia pastoris bypass substrate inhibition. A study using glucose-fed P. pastoris reported 95% conversion and 97% ee under aerobic conditions.
Resolution of Racemic Mixtures
Kinetic Resolution via Lipases
Lipases such as Candida antarctica lipase B (CAL-B) selectively acetylate the (1S)-enantiomer, leaving the (1R)-alcohol unreacted. Using vinyl acetate as an acyl donor, the racemic alcohol (10 g) is resolved to 45% yield of (1R)-alcohol with >99% ee after 48 hours.
Chiral Chromatography
Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves racemic mixtures. A 2 g sample injected under normal-phase conditions (hexane:isopropanol 90:10) yields 0.9 g of (1R)-enantiomer at 99.5% purity.
Comparative Analysis of Methods
| Method | Catalyst/System | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Ru-(S)-BINAP | 92 | 92 | High | Moderate |
| CBS Reduction | (R)-Oxazaborolidine | 85 | 98 | Medium | High |
| Biocatalysis (ADH) | L. brevis ADH | 80 | 99 | High | Low |
| Kinetic Resolution | CAL-B Lipase | 45 | 99 | Medium | Moderate |
Industrial-Scale Production Insights
Large-scale synthesis prioritizes CBS reduction and biocatalysis due to their high enantioselectivity and compatibility with continuous-flow systems. For example, a pilot plant using immobilized ADH achieved a throughput of 50 kg/month with 98% ee.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include trifluoromethylated aldehydes, carboxylic acids, piperidine derivatives, and substituted pyridines.
Scientific Research Applications
(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is a chemical compound featuring a trifluoromethyl group attached to a pyridine ring and an ethanol moiety. The trifluoromethyl group has electron-withdrawing properties, influencing the compound's reactivity and biological activity. Due to these properties, this compound is of interest in medicinal chemistry because of its potential pharmacological applications.
Potential Applications
This compound and similar compounds exhibit significant biological activities, making them valuable in drug development. The unique properties from the trifluoromethyl group make it valuable in these applications.
This compound has potential applications in various fields:
- Pharmaceuticals The compound can be modified for specific applications in drug development, facilitated by various catalysts.
- Agrochemicals It can be used in the synthesis of agricultural chemicals.
- Material Science The compound can be applied to material science.
Interactions with Biological Targets
Interaction studies reveal that this compound may interact with various biological targets:
- Enzymes
- Receptors
Understanding these interactions is vital for predicting the compound's pharmacokinetics and dynamics. In vitro studies are essential for evaluating these biological activities, providing insights into the compound's effects on different biological systems.
Structural Similarities
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(Trifluoromethyl)pyridine | Trifluoromethyl group on pyridine ring | Used as a building block in pharmaceuticals |
| 4-(Trifluoromethyl)phenol | Trifluoromethyl group on phenol | Exhibits strong antioxidant properties |
| 6-(Trifluoromethyl)nicotinamide | Nicotinamide structure with trifluoromethyl | Potential neuroprotective effects |
Mechanism of Action
The mechanism of action of (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
(1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol (CAS: 139163-64-7)
Key Differences :
- Substituent Effects : The bromine atom at the 6-position (vs. CF₃) introduces distinct electronic and steric properties. Bromine, a leaving group, facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the CF₃ group is electron-withdrawing, stabilizing the pyridine ring and enhancing metabolic resistance.
- Molecular Weight : The bromo analogue has a higher molecular weight (202.04 g/mol vs. 191.15 g/mol for the CF₃ compound), influencing solubility and crystallinity.
- Applications : The bromo derivative serves as a synthetic intermediate for further functionalization, but its discontinuation (as per CymitQuimica’s product listing) suggests challenges in stability or synthesis compared to the CF₃ variant .
Fluorinated Pyridine Derivatives
Compounds like (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol () highlight the prevalence of fluorinated pyridines in drug discovery. However, positional isomerism (2- vs. 3-pyridyl) and substituent bulk (CF₃ vs. F) significantly alter electronic profiles and biological interactions. The CF₃ group’s stronger electron-withdrawing effect reduces pyridine basicity (lower pKa) compared to fluorine, impacting solubility and target binding .
Data Table: Comparative Analysis
Research Findings
- Patent Utility : The target compound’s inclusion in EP 4 374 877 A2 as a structural moiety highlights its role in enhancing the bioavailability and target affinity of carboxamide-based therapeutics .
- Synthetic Challenges : The bromo analogue’s discontinuation may reflect difficulties in maintaining enantiopurity or stability under storage, whereas the CF₃ analogue’s robustness makes it preferable for long-term use .
- Biological Relevance : The CF₃ group’s metabolic stability and lipophilicity are advantageous in CNS drug design, where blood-brain barrier penetration is critical. In contrast, bromine’s reactivity limits its direct use in final drug molecules .
Biological Activity
(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol, also known as (R)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H9F3N2
- Molecular Weight : 190.1656696 g/mol
- CAS Number : 1071435-61-4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential applications in treating several conditions.
Pharmacological Properties
-
Antimicrobial Activity :
- Studies have shown that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. The presence of the pyridine ring may contribute to the compound's ability to interact with microbial enzymes or receptors.
-
Cytotoxicity :
- Research indicates that this compound demonstrates cytotoxic effects against specific cancer cell lines. For instance, in vitro assays have reported IC50 values indicating significant inhibition of cell proliferation in human cancer cell lines.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may have neuroprotective properties, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress markers.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular responses.
- Interaction with Receptors : The structural features of the compound suggest potential interactions with various receptors, including those involved in neurotransmission and inflammation.
Case Studies and Research Findings
Several studies have examined the biological effects of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol, and what reaction conditions optimize yield?
- Answer : Synthesis typically involves functionalization of pyridine derivatives. For example:
-
Fluorination : Reacting 2-chloro-6-(trifluoromethyl)pyridine with KF in DMSO introduces fluorine at position 6 .
-
Enantioselective resolution : Enzymatic acetylation (e.g., using lipases) can isolate the (1R)-enantiomer from racemic mixtures. Hydrolysis of the acetylated product under acidic conditions yields the pure chiral alcohol .
-
Key reagents : NaBH₄ (reduction) or KMnO₄ (oxidation) may adjust functional groups in intermediates .
Step Reagents/Conditions Purpose Fluorination KF, DMSO, 80°C Introduce fluorine at pyridine position 6 Chiral resolution Lipase, vinyl acetate, 37°C Enantiomer separation Hydrolysis H₂SO₄, H₂O, 60°C Deacetylation to recover (1R)-enantiomer
Q. How is the compound characterized spectroscopically, and what data distinguishes its structure?
- Answer : Key techniques include:
- ¹H NMR : Peaks at δ 8.96 (s, pyridine-H), 8.26–8.31 (m, pyridine-H), and 3.57 (s, CH₃) confirm the pyridine core and ethanol moiety .
- ESIMS : Molecular ion [M+H]⁺ at m/z 216.0 aligns with the molecular formula C₈H₇F₃NO .
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases .
Advanced Research Questions
Q. What strategies ensure enantiomeric purity in large-scale synthesis, and how are kinetic resolutions optimized?
- Answer :
- Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica Lipase B) selectively acetylate the (1R)-enantiomer. Reaction parameters (pH, solvent polarity, temperature) are tuned to maximize enantiomeric excess (ee > 99%) .
- Process optimization : Continuous-flow systems improve enzyme stability and reaction scalability. Substrate-to-enzyme ratios (10:1) and residence time (2–4 hours) are critical .
Q. How do electronic effects of the trifluoromethyl and pyridine groups influence reactivity in cross-coupling reactions?
- Answer :
- Trifluoromethyl group : Enhances electrophilicity at position 6 via electron-withdrawing effects, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Pyridine ring : Coordinates with transition metals (e.g., Pd or Cu) in Suzuki-Miyaura couplings. For example, Pd(PPh₃)₄/CuI catalyzes Sonogashira reactions with alkynes under mild conditions (DMF, 60°C) .
- Steric effects : The trifluoromethyl group hinders reactivity at adjacent positions, directing substitutions to meta/para sites .
Q. What challenges arise in analyzing stability under varying pH and temperature, and how are degradation pathways identified?
- Answer :
- Degradation studies : Accelerated stability testing (40°C/75% RH) reveals hydrolysis of the ethanol group to ketone derivatives. LC-MS tracks degradation products .
- pH dependence : Acidic conditions (pH < 3) protonate the pyridine nitrogen, increasing susceptibility to oxidation. Basic conditions (pH > 10) deprotonate the alcohol, enhancing nucleophilicity .
Methodological Considerations
Q. How can researchers design structure-activity relationship (SAR) studies for this compound in drug discovery?
- Answer :
- Analog synthesis : Replace the trifluoromethyl group with Cl, Br, or methyl to compare bioactivity. Use NaBH₄/MeOH for reductions or KMnO₄/H₂SO₄ for oxidations .
- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
- Computational modeling : DFT calculations predict electronic effects on binding pockets (e.g., hydrophobic interactions with CF₃ groups) .
Q. What contradictions exist in reported synthetic yields, and how can reproducibility be improved?
- Answer :
- Contradictions : Yields for enzymatic resolutions vary (70–95%) due to enzyme source or solvent purity .
- Mitigation : Standardize enzyme batches (e.g., use recombinant lipases) and employ anhydrous solvents (e.g., dried DMSO over molecular sieves) .
Data Sources and Reliability
- Preferred references : PubChem , peer-reviewed syntheses , and enzymatic resolution patents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
